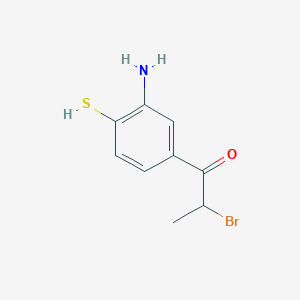![molecular formula C9H8BrN3O2S B14043535 Ethyl 7-amino-2-bromothieno[2,3-b]pyrazine-6-carboxylate](/img/structure/B14043535.png)
Ethyl 7-amino-2-bromothieno[2,3-b]pyrazine-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 7-amino-2-bromothieno[2,3-b]pyrazine-6-carboxylate is a heterocyclic compound that contains a thieno[2,3-b]pyrazine core. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both amino and bromine substituents on the thieno[2,3-b]pyrazine ring makes it a versatile intermediate for various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-amino-2-bromothieno[2,3-b]pyrazine-6-carboxylate typically involves the bromination of Ethyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate. One common method includes the use of copper(II) bromide and tert-butyl nitrite in acetonitrile at room temperature. The reaction proceeds by adding Ethyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate in portions over two hours, followed by stirring for an additional two hours .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 7-amino-2-bromothieno[2,3-b]pyrazine-6-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to a primary amine.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig coupling, to form more complex molecules.
Common Reagents and Conditions
Copper(II) bromide and tert-butyl nitrite: Used for bromination reactions.
Palladium catalysts: Employed in cross-coupling reactions.
Oxidizing agents: Such as hydrogen peroxide for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thieno[2,3-b]pyrazine derivatives, while coupling reactions can produce more complex heterocyclic compounds.
Aplicaciones Científicas De Investigación
Ethyl 7-amino-2-bromothieno[2,3-b]pyrazine-6-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential drug candidates, particularly those targeting kinase inhibition and other enzymatic pathways.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic structures.
Biological Studies: Its derivatives are studied for their antimicrobial, antiviral, and anticancer activities.
Mecanismo De Acción
The mechanism of action of Ethyl 7-amino-2-bromothieno[2,3-b]pyrazine-6-carboxylate and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. The bromine and amino groups can facilitate binding to active sites, leading to inhibition or activation of biological pathways. For example, some derivatives may inhibit kinase activity by binding to the ATP-binding site, thereby blocking phosphorylation events crucial for cell signaling .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate: Lacks the amino group, making it less versatile for certain chemical transformations.
Methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates: These compounds have different substituents on the amino group, which can alter their biological activity and chemical reactivity.
Thieno[2,3-c]pyridine derivatives: These compounds share a similar thieno ring structure but differ in the pyrazine ring, leading to different biological activities and applications.
Uniqueness
Ethyl 7-amino-2-bromothieno[2,3-b]pyrazine-6-carboxylate is unique due to the presence of both amino and bromine substituents, which provide a balance of reactivity and stability. This makes it a valuable intermediate for synthesizing a wide range of biologically active compounds.
Propiedades
Fórmula molecular |
C9H8BrN3O2S |
|---|---|
Peso molecular |
302.15 g/mol |
Nombre IUPAC |
ethyl 7-amino-2-bromothieno[2,3-b]pyrazine-6-carboxylate |
InChI |
InChI=1S/C9H8BrN3O2S/c1-2-15-9(14)7-5(11)6-8(16-7)12-3-4(10)13-6/h3H,2,11H2,1H3 |
Clave InChI |
HAXVWPFILUKTNJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C2=NC(=CN=C2S1)Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![2-Acetyl-8-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-B]indole](/img/structure/B14043524.png)
![Tert-butyl 9-benzyl-4-oxa-1,9-diazaspiro[5.5]undecane-1-carboxylate](/img/structure/B14043527.png)

